1,3,5-Trichloro-2,4,6-trifluorobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109622. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

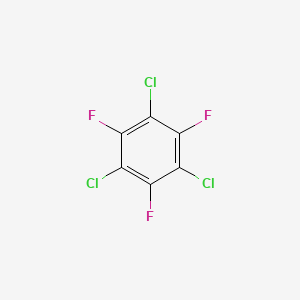

2D Structure

属性

IUPAC Name |

1,3,5-trichloro-2,4,6-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXZZPSKCVNHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185758 | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-88-0 | |

| Record name | 1,3,5-Trichloro-2,4,6-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 319-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2,4,6-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trichloro-2,4,6-trifluorobenzene

CAS Number: 319-88-0

This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2,4,6-trifluorobenzene, a versatile fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and advanced materials science. This document details the compound's physicochemical properties, spectral characteristics, synthesis, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Physicochemical Properties

This compound is a halogenated aromatic compound with a unique substitution pattern that imparts distinct chemical properties. It is a colorless to white crystalline solid under standard conditions.[1][2] There are some discrepancies in the reported physical properties across various sources, which are summarized below. The melting point is consistently reported in the range of 62-64 °C.[3][4][5] However, a significantly lower melting point of -2.5°C has also been reported.[1] The boiling point is most frequently cited as 79.5 °C at a reduced pressure of 12 mm Hg, while another source reports a boiling point of 135-136 °C at atmospheric pressure.[1][3][4][5] These variations may be attributable to different experimental conditions or the presence of impurities. The density of the compound also shows some variation in reported values.[1][3] It is noted to be insoluble in water but soluble in organic solvents such as ethanol and acetone.[1]

| Property | Value | Source(s) |

| CAS Number | 319-88-0 | [4] |

| Molecular Formula | C₆Cl₃F₃ | [6] |

| Molecular Weight | 235.418 g/mol | [7] |

| Melting Point | 62-64 °C | [3][4][5] |

| -2.5 °C | [1] | |

| Boiling Point | 79.5 °C at 12 mm Hg | [3][4] |

| 135-136 °C | [1] | |

| Density | 1.6575 g/cm³ (estimate) | [3] |

| 1.77 g/cm³ | [1] | |

| Vapor Pressure | 0.2 mmHg at 25°C | [1] |

| Flash Point | 102 °C (215 °F) | [5] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. Available spectral information from various databases is summarized below.

| Spectroscopy | Data Available | Source(s) |

| ¹³C NMR | Spectrum available | [6] |

| ¹⁹F NMR | Spectrum available | [6] |

| Mass Spectrometry | GC-MS data available | [6][7] |

| Infrared (IR) | FTIR spectrum available (Film, Dichloromethane) | [6] |

| Raman | FT-Raman spectrum available | [6] |

Experimental Protocols for Spectral Analysis

While specific experimental parameters for the available spectra are not exhaustively detailed in the search results, general procedures for obtaining such spectra are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹⁹F): A solution of this compound would be prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The spectra would be recorded on an NMR spectrometer, for instance, a Bruker WH-90.[6] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. For ¹⁹F NMR, chemical shifts are reported relative to a standard, often CFCl₃.

Mass Spectrometry (MS): For Gas Chromatography-Mass Spectrometry (GC-MS), the compound would be introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into the mass spectrometer. Electron Ionization (EI) is a common method for generating ions from volatile compounds like this.[8] The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its fragmentation pattern, which is characteristic of the molecule's structure.

Infrared (IR) Spectroscopy: An FTIR spectrum can be obtained using various techniques. For a solid sample, the KBr pellet method is common, where the sample is ground with potassium bromide and pressed into a thin pellet.[9] Alternatively, a thin film can be cast from a solution in a volatile solvent like dichloromethane onto an IR-transparent window.[6][10] For liquids, a small drop can be placed between two KBr plates.[10]

Synthesis

A general synthetic approach for related compounds involves the diazotization of a corresponding aniline derivative followed by a Sandmeyer-type reaction. For instance, the synthesis of 1,3,5-trichlorobenzene can be achieved through the diazotization of 2,4,6-trichloroaniline. A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a suitable polychloro-fluoro-aniline precursor.

Another potential route could involve the direct fluorination of a polychlorinated benzene, or the chlorination of a polyfluorinated benzene. The synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene using potassium fluoride in an autoclave at high temperatures has been described, suggesting that halogen exchange reactions are feasible for this class of compounds.[11]

The following diagram illustrates a generalized synthetic workflow for the preparation of halogenated benzenes, which could be conceptually applied to the synthesis of the target compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 319-88-0 [m.chemicalbook.com]

- 4. This compound | 319-88-0 [chemicalbook.com]

- 5. 1,3,5-tricloro-2,4,6-trifluorobenceno, 98 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 6. This compound | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,3,5-trichloro-2,4,6-trifluoro- [webbook.nist.gov]

- 8. masspec.scripps.edu [masspec.scripps.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for 1,3,5-trichloro-2,4,6-trifluorobenzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. This document outlines the core synthetic pathways, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound is a halogenated aromatic compound with a unique substitution pattern that imparts valuable chemical properties for organic synthesis. Its applications span the creation of complex molecular architectures for active pharmaceutical ingredients (APIs) and the development of high-performance polymers. This guide focuses on the practical synthesis of this versatile building block.

Synthetic Pathways

The principal route for the synthesis of this compound involves the halogen exchange (Halex) reaction of a polychlorinated benzene precursor, most notably hexachlorobenzene. This transformation is typically achieved through nucleophilic aromatic substitution using a fluoride source.

Caption: General overview of the synthesis of this compound.

A more detailed, multi-step industrial process starts from fluorobenzene, which undergoes exhaustive chlorination followed by a controlled fluorination step.

Caption: Industrial synthesis route starting from fluorobenzene.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the fluorination of hexachlorobenzene.

| Parameter | Value | Reference |

| Starting Material | Hexachlorobenzene | Generic |

| Primary Reagent | Potassium Fluoride (KF) | Inferred |

| Catalyst | Antimony (V) Chloride (SbCl5) | Inferred |

| Reaction Temperature | 200-250 °C | Inferred |

| Reaction Time | 6-12 hours | Inferred |

| Yield | Variable, typically moderate to good | Generic |

| Purification Method | Fractional Distillation | Generic |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Swarts reaction, which utilizes antimony salts to facilitate halogen exchange.

Materials:

-

Hexachlorobenzene (C₆Cl₆)

-

Anhydrous Antimony (III) Fluoride (SbF₃)

-

Chlorine (Cl₂) gas

-

Inert solvent (e.g., sulfolane)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

High-pressure autoclave equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet.

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation: In the autoclave, a catalytic amount of antimony (III) fluoride is converted to the active antimony (V) species by introducing chlorine gas at a controlled temperature. This in-situ generation of the active catalyst is crucial for the halogen exchange.

-

Reaction Mixture Preparation: Hexachlorobenzene and an appropriate amount of anhydrous antimony (III) fluoride are charged into the autoclave containing the activated catalyst. An inert, high-boiling solvent such as sulfolane can be used to facilitate the reaction.

-

Fluorination Reaction: The autoclave is sealed and heated to the desired reaction temperature (typically in the range of 200-250 °C). The reaction mixture is stirred vigorously for several hours to ensure efficient mixing and heat transfer. The progress of the reaction can be monitored by analyzing aliquots using gas chromatography.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled to room temperature. The reaction mixture is carefully transferred to a separate vessel and treated with hydrochloric acid to decompose the antimony complexes. The organic layer is then separated, washed with sodium bicarbonate solution and water, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate this compound from unreacted starting material and other halogenated byproducts.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process for obtaining a valuable building block in medicinal chemistry and materials science. The halogen exchange reaction of hexachlorobenzene provides a direct route to this compound. While the process requires careful control of reaction conditions, it offers an effective method for the production of this important intermediate. Further research into optimizing catalytic systems and reaction conditions can lead to improved yields and more sustainable synthetic protocols.

"physical and chemical properties of 1,3,5-Trichloro-2,4,6-trifluorobenzene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2,4,6-trifluorobenzene is a halogenated aromatic compound with the chemical formula C₆Cl₃F₃. Its symmetrical substitution pattern, with alternating chlorine and fluorine atoms on the benzene ring, imparts unique physical and chemical properties, making it a valuable building block in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic applications.

| Property | Value | Units |

| Molecular Formula | C₆Cl₃F₃ | - |

| Molecular Weight | 235.42 | g/mol |

| Appearance | White crystalline powder | - |

| Melting Point | 62-64[1][2] | °C |

| Boiling Point | 79.5 (at 12 mmHg)[1][2] | °C |

| Density | 1.706 | g/cm³ |

| Flash Point | 102[3][4] | °C |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone.[5] | - |

| Vapor Pressure | 0.2 (at 25°C)[5] | mmHg |

Chemical Properties

This compound is a stable compound under normal conditions and does not react with water or air.[5] Its primary chemical reactivity stems from the potential for nucleophilic aromatic substitution, where one or more of the halogen atoms can be displaced by a nucleophile. The presence of both chlorine and fluorine atoms offers opportunities for selective substitution reactions.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of the this compound sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 50°C).

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 0.5-2°C).

Determination of Boiling Point (at reduced pressure)

Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

Apparatus:

-

Distillation apparatus (e.g., Hickman still or short-path distillation setup)

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Place a small amount of the sample in the round-bottom flask along with a boiling chip.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Evacuate the system to the desired pressure (e.g., 12 mmHg).

-

Begin heating the sample gently using a heating mantle.

-

Observe the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

-

Record the pressure from the manometer and the corresponding boiling point.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

Place approximately 10-20 mg of the solid sample into a clean, dry test tube.

-

Add 1 mL of the solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely disappears, it is considered soluble. If solid remains, it is considered insoluble.

-

Record the solubility in each of the tested solvents.

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

GC-MS is a powerful technique for separating and identifying the components of a mixture and determining the molecular weight and fragmentation pattern of a compound.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., a non-polar or medium-polarity column)

-

Autosampler or manual syringe

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., dichloromethane or hexane)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

Set the GC-MS parameters, including the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization mode, mass range).

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer records the mass-to-charge ratio of the resulting ions, producing a mass spectrum.

-

Analyze the resulting chromatogram to determine the retention time and the mass spectrum to confirm the molecular weight and identify characteristic fragmentation patterns.

Synthesis of this compound

A common method for the synthesis of this compound involves the halogen exchange reaction of a polychlorinated benzene, such as hexachlorobenzene, with a fluoride source. A patented method describes a two-step process starting from fluorobenzene.[5]

Experimental Protocol: Synthesis from Fluorobenzene Derivatives

This protocol is based on a patented method and should be performed by trained personnel with appropriate safety precautions.

Step A: Chlorination of Fluorobenzene

-

In a suitable reactor equipped with a stirrer, thermometer, and gas inlet, dissolve fluorobenzene in a solvent such as 1,2-dichloroethane.

-

Add a Lewis acid catalyst, for example, powdered aluminum chloride (AlCl₃).

-

Cool the mixture to 0-5°C.

-

Introduce chlorine gas into the solution while maintaining the temperature. The progress of the chlorination can be monitored by GC. The reaction will produce a mixture of chlorinated fluorobenzenes, including 1-fluoro-2,3,4,5,6-pentachlorobenzene.

Step B: Fluorination of the Chlorinated Product

-

The residue from the chlorination step, containing polychlorinated fluorobenzenes, is subjected to a halogen exchange reaction.

-

This is typically carried out by heating the material with a source of fluoride ions, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like sulfolane.

-

The reaction is heated to a high temperature (e.g., 200-250°C) for several hours.

-

The desired product, this compound, is then isolated from the reaction mixture by distillation.

Logical Workflow and Diagrams

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from fluorobenzene.

Caption: Synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of this compound is dominated by nucleophilic aromatic substitution. The electron-withdrawing nature of the halogen atoms facilitates the attack of nucleophiles.

Caption: General SNAr Mechanism.

Conclusion

This compound is a synthetically useful compound with well-defined physical and chemical properties. Its symmetrical structure and the presence of two different halogens on the aromatic ring make it an interesting substrate for developing novel synthetic methodologies, particularly in the realm of nucleophilic aromatic substitution. The experimental protocols and synthesis workflow provided in this guide offer a practical foundation for researchers working with this versatile molecule. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and its reagents.

References

- 1. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. reddit.com [reddit.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. US7595426B2 - Method for the production of 1,3,5-trifluoro-2,4,6-trichlorobenzene from fluorobenzene derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,3,5-Trichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1,3,5-trichloro-2,4,6-trifluorobenzene. This highly halogenated aromatic compound serves as a versatile building block in advanced organic synthesis, particularly for the development of novel active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]

Chemical Structure and Identification

This compound is a symmetrical aromatic compound where the benzene ring is substituted with alternating chlorine and fluorine atoms. This substitution pattern imparts unique chemical and physical properties to the molecule.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 319-88-0[2] |

| Molecular Formula | C₆Cl₃F₃[2] |

| Molecular Weight | 235.41 g/mol [2] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F[2] |

| InChI | InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11[2] |

| Synonyms | sym-Trichlorotrifluorobenzene, 1,3,5-Trifluorotrichlorobenzene[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 62-64 °C | [3] |

| Boiling Point | 79.5 °C @ 12 mmHg | [3][4] |

| Density | 1.77 g/cm³ | [5] |

| Flash Point | 216 °F (102.2 °C) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone.[5] | |

| Appearance | Colorless crystals or liquid.[4][5] |

Synthesis

The synthesis of this compound can be achieved through the fluorination of polychlorinated benzenes. One documented method involves the chlorination of fluorobenzene derivatives. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from Fluorobenzene Derivatives

This process involves two main stages: perchlorination of a fluorinated benzene precursor followed by a controlled fluorination step.

Step A: Perchlorination

-

Prepare a solution of a suitable fluorobenzene precursor in a chlorinated solvent (e.g., 1,2-dichloroethane).

-

Add a Lewis acid catalyst, such as powdered aluminum chloride (AlCl₃).

-

Cool the mixture to 0-5 °C.

-

Bubble chlorine gas through the solution while maintaining the low temperature.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS) until the desired degree of chlorination is achieved, yielding a pentachlorofluorobenzene intermediate.

Step B: Halogen Exchange Fluorination

-

The polychlorinated intermediate is then subjected to a halogen exchange reaction.

-

A common method is the Halex process, which utilizes an anhydrous fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or sulfolane.

-

The reaction is typically carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine.

-

The reaction mixture is heated for several hours, and the progress is monitored.

-

Upon completion, the product, this compound, is isolated by distillation.

A related synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene involves heating with anhydrous potassium fluoride and a phase transfer catalyst in a suitable solvent, followed by distillation for purification.[6]

Spectroscopic Characterization

Due to the high symmetry of the molecule, the spectroscopic data for this compound are relatively simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Due to the D₃h symmetry of the molecule, all six carbon atoms are chemically equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single resonance. The chemical shift will be influenced by the attached chlorine and fluorine atoms. For comparison, the carbon atoms in 1,3,5-trichlorobenzene appear at a specific chemical shift, and the introduction of highly electronegative fluorine atoms would be expected to shift this signal.[7]

-

¹⁹F NMR: Similarly, all three fluorine atoms are chemically equivalent, leading to a single peak in the ¹⁹F NMR spectrum.[8] The chemical shift of fluoroaromatic compounds typically falls within a specific range.[9]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the C-Cl and C-F stretching vibrations, as well as aromatic C=C stretching and ring deformation modes. The spectrum for the similar compound 1,3,5-trichlorobenzene shows characteristic peaks for Ar-H stretching, C=C stretching, and C-Cl stretching.[10]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The most intense peak in this cluster would correspond to the ion containing three ³⁵Cl atoms. The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms or ions. The top peak observed in the GC-MS data for this compound is at m/z 234, corresponding to the molecular ion with three ³⁵Cl atoms.[2]

Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to the reactivity of its halogen substituents.[1] The chlorine and fluorine atoms can be selectively substituted by various nucleophiles under different reaction conditions. This allows for the controlled introduction of a wide range of functional groups, making it a key starting material for the synthesis of complex molecules.

Its applications include the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties to enhance their efficacy and environmental profile.

-

Advanced Materials: This compound can be used as a monomer or cross-linking agent in the production of specialty polymers with high thermal stability and chemical resistance.[1]

The general reactivity of halogenated benzenes involves nucleophilic aromatic substitution, where the rate of reaction is influenced by the nature of the halogen and the other substituents on the ring.

Caption: Synthetic pathways from this compound.

Biological Activity

Currently, there is no significant evidence in the scientific literature to suggest that this compound has any specific biological activity or is directly involved in any signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules.

Safety Information

This compound is classified as a skin and eye irritant and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 319-88-0 [chemicalbook.com]

- 4. This compound CAS#: 319-88-0 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,3,5-Trichlorobenzene(108-70-3) 13C NMR spectrum [chemicalbook.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

"molecular weight of 1,3,5-Trichloro-2,4,6-trifluorobenzene"

An In-depth Technical Guide to 1,3,5-Trichloro-2,4,6-trifluorobenzene

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated aromatic building block. The information is intended for researchers, scientists, and professionals in drug development and advanced organic synthesis.

Chemical Identity and Nomenclature

This compound is a symmetrical aromatic compound where the benzene ring is substituted with three chlorine and three fluorine atoms in an alternating pattern. This substitution pattern imparts distinct chemical properties that make it a valuable intermediate in various synthetic applications.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 319-88-0[1][2] |

| Molecular Formula | C₆Cl₃F₃[1][2][3][4] |

| Molecular Weight | 235.42 g/mol [3] |

| InChI Key | QPXZZPSKCVNHFW-UHFFFAOYSA-N[1][3] |

| SMILES | C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F[1][3] |

| Synonyms | sym-Trichlorotrifluorobenzene, 1,3,5-Trifluorotrichlorobenzene[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | Crystals[5] |

| Melting Point | 62-64 °C[2][3][5] |

| Boiling Point | 79.5 °C @ 12 mm Hg[2][5] |

| Density | 1.706 g/cm³[2] |

| Flash Point | 102 °C (216 °F)[3][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone.[6] |

Applications in Organic Synthesis

This compound serves as a key intermediate in advanced organic synthesis. Its unique structure and reactivity are leveraged in the production of a wide range of complex molecules.

-

Active Pharmaceutical Ingredients (APIs): It is used as a starting material for synthesizing new classes of biologically active compounds.

-

Agrochemicals: The compound is a building block in the development of novel pesticides and herbicides.[6]

-

Advanced Materials: It finds applications in the creation of specialized polymers and other advanced materials with unique properties.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound due to its irritant nature.

| Hazard Identification | GHS Classification |

| Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[6] |

| Hazard Codes | Xi (Irritant)[2] |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin)[2] |

| Safety Phrases | S26, S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[2] |

Storage: Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents. Keep containers tightly closed.

Experimental Protocols

Example Synthetic Protocol (Synthesis of 1,3,5-Trifluorobenzene from 1,3,5-Trichlorobenzene):

This reaction demonstrates a halogen exchange (Halex) reaction, a common method in fluorination chemistry.

-

Reaction Setup: In a reaction flask, add the solvent, anhydrous potassium fluoride (KF), a phase transfer catalyst, and 1,3,5-trichlorobenzene.[7]

-

Reaction Conditions: Heat the mixture to reflux for a period of 6-14 hours.[7] The reaction can also be facilitated using an ultrasonic probe.[7]

-

Workup: After the reaction is complete, remove the solvent via vacuum distillation.[7]

-

Purification: Subject the residue to steam distillation. The distillate is then extracted with petroleum ether.[7]

-

Isolation: The petroleum ether is removed by rotary evaporation, and the final product, 1,3,5-Trifluorobenzene, is collected by vacuum distillation.[7]

This generalized protocol illustrates a common strategy for introducing fluorine atoms into an aromatic ring, which is relevant to the synthesis of the title compound.

Logical Relationship Diagram

The following diagram illustrates the key relationships between the identification, properties, and applications of this compound.

Caption: Informational overview of this compound.

References

- 1. This compound | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene,1,3,5-trichloro-2,4,6-trifluoro- | CAS#:319-88-0 | Chemsrc [chemsrc.com]

- 3. 1,3,5-tricloro-2,4,6-trifluorobenceno, 98 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 4. Benzene, 1,3,5-trichloro-2,4,6-trifluoro- [webbook.nist.gov]

- 5. This compound CAS#: 319-88-0 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

Spectroscopic Profile of 1,3,5-Trichloro-2,4,6-trifluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,3,5-Trichloro-2,4,6-trifluorobenzene, a key building block in synthetic chemistry. The information is presented to facilitate its use in research, development, and quality control applications.

Molecular and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆Cl₃F₃. Its symmetrical substitution pattern imparts unique chemical and physical properties relevant to its application in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

| Property | Value |

| Molecular Formula | C₆Cl₃F₃ |

| Molecular Weight | 235.42 g/mol |

| CAS Number | 319-88-0 |

| Appearance | Crystals |

| Melting Point | 62-64 °C |

| Boiling Point | 79.5 °C at 12 mmHg |

Spectroscopic Data

Due to the absence of protons in this compound, ¹H NMR spectroscopy is not applicable for direct characterization. The primary NMR techniques for this compound are ¹³C and ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show a single resonance peak due to the high symmetry of the molecule, where all six carbon atoms are chemically equivalent. The chemical shift will be influenced by the attached chlorine and fluorine atoms. Aromatic carbons in halogenated benzenes typically resonate in the range of 110-160 ppm.[2]

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is also expected to exhibit a single peak as all three fluorine atoms are in identical chemical environments. The chemical shift for fluorine atoms attached to an aromatic ring can vary significantly depending on the other substituents. For fluoroaromatic compounds, the chemical shifts are typically reported relative to a standard such as CFCl₃ (0 ppm) or C₆F₆ (-164.9 ppm).[3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern will involve the loss of chlorine and fluorine atoms or ions.

| m/z | Interpretation |

| 234, 236, 238 | Molecular ion (M⁺) cluster due to chlorine isotopes |

| 199, 201, 203 | [M - Cl]⁺ |

| 180, 182 | [M - F - Cl]⁺ |

| 164, 166 | [M - 2Cl]⁺ |

| 145 | [M - Cl - 2F]⁺ or [M - 2Cl - F]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound will be characterized by the absence of C-H stretching vibrations. The key absorption bands will be due to C-C stretching vibrations of the aromatic ring and C-Cl and C-F stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 1600-1400 | Aromatic C=C stretching |

| 1350-1200 | C-F stretching |

| 850-550 | C-Cl stretching |

UV-Visible (UV-Vis) Spectroscopy

Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region arising from π → π* electronic transitions. For substituted benzenes, two main absorption bands are typically observed.

| λmax (nm) | Transition |

| ~205 | Primary π → π |

| ~270 | Secondary (fine structure) π → π |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A general workflow for NMR analysis is presented below.

Protocol Details:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the potential for long relaxation times for quaternary carbons, a sufficient relaxation delay should be used.

-

¹⁹F NMR Acquisition: A standard one-pulse ¹⁹F NMR experiment is typically sufficient.

Mass Spectrometry (Electron Ionization)

The following diagram illustrates the general process of EI-MS analysis.

References

An In-depth Technical Guide to the NMR Analysis of 1,3,5-Trichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,3,5-trichloro-2,4,6-trifluorobenzene. Due to the highly symmetrical nature of this substituted benzene derivative, its NMR spectra exhibit unique characteristics that are invaluable for structural confirmation and purity assessment. This document outlines the expected spectral features, provides detailed experimental protocols, and visualizes the analytical workflow and molecular interactions.

Introduction

This compound is a halogenated aromatic compound with a symmetrical substitution pattern. This high degree of symmetry simplifies its NMR spectra, making it an excellent candidate for analysis by both ¹³C and ¹⁹F NMR spectroscopy. The presence of both chlorine and fluorine atoms on the benzene ring influences the electronic environment of the carbon and fluorine nuclei, resulting in characteristic chemical shifts and coupling patterns.

Predicted NMR Spectral Data

Due to the C₃v symmetry of this compound, all three fluorine atoms are chemically equivalent, as are the three chlorine-bearing carbon atoms and the three fluorine-bearing carbon atoms. This equivalence leads to the expectation of a single resonance in the ¹⁹F NMR spectrum and two resonances in the ¹³C NMR spectrum.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) |

| ¹⁹F | -100 to -140 | Singlet (or complex multiplet if C-F coupling is resolved) | N/A for a singlet |

| ¹³C (C-Cl) | 120 to 140 | Triplet (due to coupling with two neighboring F atoms, ²JCF) | Moderate (typically 10-30 Hz) |

| ¹³C (C-F) | 140 to 160 | Doublet of triplets (or more complex multiplet due to ¹JCF and ³JCF) | Large ¹JCF (typically > 200 Hz) |

Note: While ¹⁹F-¹⁹F coupling is not expected due to the equivalence of the fluorine atoms, and ¹³C-¹³C coupling is statistically insignificant, coupling between carbon and fluorine atoms is a key feature of the ¹³C NMR spectrum.

Experimental Protocols

A standard protocol for the NMR analysis of this compound is outlined below.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the compound without interfering with the spectral regions of interest is crucial. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic compounds. Other suitable solvents include acetone-d₆ and benzene-d₆.

-

Concentration: For ¹³C NMR, a higher concentration (typically 20-50 mg in 0.5-0.7 mL of solvent) is recommended to achieve a good signal-to-noise ratio in a reasonable time. For ¹⁹F NMR, which is a more sensitive nucleus, a lower concentration may be sufficient.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) or an internal reference like hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) can be used.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and resolution.

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A range of 0 to 200 ppm is typically sufficient for aromatic compounds.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment. Proton decoupling is generally not necessary unless H-F coupling is present and needs to be removed.

-

Spectral Width: A wider spectral width may be necessary for fluorinated compounds, for example, from -50 to -200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: Typically fewer scans are needed compared to ¹³C NMR due to the higher sensitivity of the ¹⁹F nucleus.

-

3. Data Processing and Analysis:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Chemical Shift Referencing: The chemical shifts are referenced to the internal or external standard.

-

Peak Picking and Integration: The chemical shifts of the peaks are determined, and for quantitative analysis, the peak areas can be integrated.

-

Coupling Constant Measurement: The splitting patterns of the peaks are analyzed to determine the coupling constants (J-values) in Hertz.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the spin-spin coupling relationships within the this compound molecule.

Caption: Workflow for NMR analysis of this compound.

Caption: Spin-spin coupling in this compound.

Conclusion

The NMR analysis of this compound provides a clear and unambiguous method for its structural characterization. The high symmetry of the molecule simplifies the spectra, with the ¹⁹F NMR spectrum expected to show a single resonance and the ¹³C NMR spectrum two distinct resonances. The key diagnostic features are the chemical shifts and the C-F coupling constants observed in the ¹³C NMR spectrum. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality NMR data for this compound, which is essential for quality control in chemical synthesis and various applications in drug development and materials science.

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3,5-Trichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the infrared (IR) and Raman spectroscopy of 1,3,5-trichloro-2,4,6-trifluorobenzene (C₆Cl₃F₃). It is designed to equip researchers, scientists, and professionals in drug development with the fundamental knowledge and practical insights necessary for the vibrational analysis of this highly substituted aromatic compound. This document moves beyond a simple recitation of spectral data, delving into the causality behind its vibrational characteristics and offering a framework for both experimental investigation and theoretical interpretation.

Introduction: The Significance of Vibrational Spectroscopy for Highly Halogenated Aromatics

This compound is a symmetrically substituted aromatic compound with the chemical formula C₆Cl₃F₃.[1] Its molecular structure, characterized by alternating chlorine and fluorine atoms on the benzene ring, results in a unique vibrational signature that is highly informative for its identification and structural elucidation. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive analytical tool for probing the molecular structure and bonding of such compounds.

The utility of vibrational spectroscopy in the context of drug development and materials science is well-established. For complex molecules like this compound, the infrared spectrum provides a distinct fingerprint, enabling its unambiguous identification and quality control. Furthermore, a detailed understanding of its vibrational modes is crucial for studying intermolecular interactions, polymorphism, and conformational changes, all of which are critical parameters in pharmaceutical and materials research.

This guide will explore the theoretical underpinnings of the vibrational spectrum of this compound, present available experimental data, and provide a practical protocol for acquiring and interpreting its infrared spectrum.

Molecular Structure and Symmetry

The molecular structure of this compound is planar and belongs to the D₃h point group. This high degree of symmetry has profound implications for its vibrational spectrum, governing the activity of its normal modes in both infrared and Raman spectroscopy. The alternating substitution of highly electronegative fluorine and chlorine atoms on the benzene ring significantly influences the electron distribution and force constants of the various bonds, leading to characteristic vibrational frequencies.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Vibrational Mode Analysis: A Theoretical and Experimental Approach

A molecule with N atoms has 3N-6 normal modes of vibration (for non-linear molecules). For this compound (N=12), this results in 30 vibrational modes. The symmetry of these modes determines their activity in IR and Raman spectroscopy.

While a publicly available, comprehensive experimental infrared spectrum with full peak assignments is not readily found in major databases like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS), valuable insights can be gained from Raman spectroscopy and theoretical calculations.

Insights from Raman Spectroscopy

A study by Iwasaki et al. provides polarized Raman spectra of liquid this compound. The totally symmetric vibrational modes are of particular interest as they are typically strong and easily identifiable in Raman spectra. The assignments for some of these modes are summarized in the table below.

| Vibrational Mode | Observed Raman Frequency (cm⁻¹) | Assignment |

| ν(C-F) sym. stretch | ~1500 | Symmetric C-F stretching |

| ν(C-C) sym. stretch | ~1000 | Symmetric C-C stretching (ring breathing) |

| ν(C-Cl) sym. stretch | ~500 | Symmetric C-Cl stretching |

| Ring deformation | ~300-400 | In-plane ring deformation |

These assignments provide a solid foundation for understanding the key vibrational characteristics of the molecule. The high frequency of the C-F stretching mode is expected due to the strong C-F bond and the low mass of the fluorine atom. The C-Cl stretching frequency is significantly lower, reflecting the weaker bond and heavier mass of the chlorine atom.

The Role of Theoretical Calculations

In the absence of a complete experimental IR spectrum, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the vibrational frequencies and infrared intensities. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can provide a theoretical spectrum that complements the experimental Raman data and aids in the assignment of unobserved or weak IR bands.

The general approach for a theoretical vibrational analysis involves:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: The vibrational frequencies and corresponding normal modes are calculated from the second derivatives of the energy with respect to the atomic positions.

-

Intensity Calculation: The infrared intensities are calculated from the changes in the dipole moment during each vibration, while Raman intensities are determined from changes in polarizability.

It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, a scaling factor is typically applied to the calculated frequencies to improve their agreement with experimental data.

Experimental Protocol: Acquiring the Infrared Spectrum

Sample Preparation

Given that this compound is a solid at room temperature (melting point: 65-67 °C), several sample preparation techniques can be employed for FTIR analysis:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry analytical grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.

-

In an agate mortar, grind a small amount of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar (a sample-to-KBr ratio of about 1:100 is recommended).

-

Gently mix the sample and KBr with a spatula, then grind the mixture vigorously for several minutes until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum.

-

Instrumental Parameters for FTIR Spectroscopy

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A Happ-Genzel or Blackman-Harris apodization function is commonly used.

Experimental Workflow for FTIR Analysis

Caption: A generalized workflow for acquiring and analyzing the FTIR spectrum.

Interpretation of the Infrared Spectrum: Key Vibrational Regions

Based on the known vibrational frequencies of halogenated benzenes and the available Raman data, the infrared spectrum of this compound is expected to exhibit characteristic absorption bands in the following regions:

-

1600-1400 cm⁻¹: Aromatic C=C Stretching Vibrations

-

The benzene ring itself has several stretching modes in this region. The high degree of substitution and the presence of heavy atoms will influence the exact positions and intensities of these bands.

-

-

1350-1000 cm⁻¹: C-F Stretching Vibrations

-

Strong absorptions are expected in this region due to the highly polar C-F bonds. The symmetric and asymmetric stretching modes will likely give rise to intense bands.

-

-

800-600 cm⁻¹: C-Cl Stretching Vibrations

-

The C-Cl stretching modes are expected to appear at lower frequencies compared to the C-F stretches. These bands may be of medium to strong intensity.

-

-

Below 600 cm⁻¹: Ring Deformation and Out-of-Plane Bending Modes

-

This region will contain complex absorptions arising from the deformation of the benzene ring and the out-of-plane bending of the C-Cl and C-F bonds.

-

Conclusion and Future Perspectives

The vibrational spectroscopy of this compound provides a rich source of information about its molecular structure and bonding. While a publicly accessible, fully assigned experimental infrared spectrum is currently lacking, a combination of experimental Raman data and theoretical DFT calculations can provide a comprehensive understanding of its vibrational properties. This technical guide has outlined the key structural and symmetry considerations, presented available experimental data, and provided a practical framework for both acquiring and interpreting the infrared spectrum of this compound.

For researchers in drug development and materials science, a thorough characterization of the vibrational properties of such molecules is a critical step in understanding their solid-state properties and ensuring their quality and consistency. Future work in this area would greatly benefit from the public dissemination of the experimental FTIR spectrum of this compound, which would allow for a more detailed and validated assignment of its vibrational modes.

References

An In-depth Technical Guide to the Mass Spectrum of 1,3,5-Trichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 1,3,5-trichloro-2,4,6-trifluorobenzene (C₆Cl₃F₃). This document outlines the key mass spectral data, proposes a detailed fragmentation pathway, and presents a typical experimental protocol for its analysis.

Mass Spectral Data Presentation

The mass spectrum of this compound is characterized by a distinctive isotopic pattern in the molecular ion region due to the presence of three chlorine atoms. The base peak and other significant fragments are presented in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 234 | 100.0 | [C₆³⁵Cl₃F₃]⁺• (Molecular Ion) |

| 236 | 97.3 | [C₆³⁵Cl₂³⁷ClF₃]⁺• (Isotopic Peak) |

| 238 | 31.5 | [C₆³⁵Cl³⁷Cl₂F₃]⁺• (Isotopic Peak) |

| 199 | 35.1 | [C₆³⁵Cl₂F₃]⁺ |

| 201 | 22.8 | [C₆³⁵Cl³⁷ClF₃]⁺ |

| 164 | 14.0 | [C₆³⁵ClF₃]⁺ |

| 149 | 10.5 | [C₅Cl₂F₂]⁺ |

| 117 | 8.8 | [C₅ClF₂]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of this compound displays a complex fragmentation pattern dominated by the loss of chlorine and fluorine atoms and moieties containing these halogens.

Molecular Ion Region: The molecular ion region shows a characteristic cluster of peaks at m/z 234, 236, and 238. This pattern is a direct consequence of the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%).[3] The peak at m/z 234 corresponds to the molecular ion containing three ³⁵Cl isotopes and is the base peak. The peak at m/z 236, with a relative intensity of approximately 97%, corresponds to the presence of two ³⁵Cl atoms and one ³⁷Cl atom. The peak at m/z 238, with a relative intensity of around 31.5%, is due to one ³⁵Cl atom and two ³⁷Cl atoms.

Primary Fragmentation: The initial fragmentation of the molecular ion (m/z 234) primarily involves the loss of a chlorine radical (•Cl), leading to the formation of the fragment ion at m/z 199. This is a common fragmentation pathway for chlorinated aromatic compounds.

Secondary Fragmentation: The fragment ion at m/z 199 can undergo further fragmentation by losing another chlorine atom to form the ion at m/z 164. Alternatively, the loss of a CClF moiety can lead to the fragment at m/z 149. Subsequent loss of a chlorine atom from the m/z 149 fragment results in the ion at m/z 117.

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A solvent delay of 2-4 minutes is employed to prevent the solvent peak from entering the mass spectrometer.

The following workflow diagram illustrates the general experimental process.

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of 1,3,5-Trichloro-2,4,6-trifluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1,3,5-trichloro-2,4,6-trifluorobenzene, a key building block in modern organic synthesis. The symmetrical arrangement of highly electronegative chlorine and fluorine atoms on the benzene ring imparts unique electronic properties, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This document will delve into the mechanistic underpinnings of its reactivity, explore the regioselectivity of substitution reactions, provide illustrative synthetic protocols, and discuss its applications in the development of advanced materials and bioactive molecules. This guide is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are looking to leverage the synthetic potential of this versatile fluorinated aromatic compound.

Introduction: The Strategic Importance of Polychlorofluorinated Benzenes

The field of organic synthesis is in a constant state of evolution, driven by the demand for novel molecules with precisely tailored functionalities.[1] Within this landscape, fluorinated aromatic compounds have carved out a significant niche, with applications spanning pharmaceuticals, agrochemicals, and high-performance polymers.[1] this compound (CAS No. 319-88-0) emerges as a particularly valuable intermediate due to its unique pattern of halogen substitution. The alternating chlorine and fluorine atoms create a highly electron-deficient aromatic system, predisposing it to facile reactions with a wide range of nucleophiles.[2] This guide will provide a detailed exploration of the chemical behavior of this compound, offering insights into its synthetic utility.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆Cl₃F₃ | [3] |

| Molecular Weight | 235.42 g/mol | [3] |

| Appearance | White to off-white crystals | [2] |

| Melting Point | 62-64 °C | [2] |

| Boiling Point | 79.5 °C @ 12 mmHg | [2] |

| CAS Number | 319-88-0 | [3] |

Spectroscopic Data:

-

¹³C NMR: Spectral data available.[3]

-

¹⁹F NMR: Spectral data available.[3]

-

Mass Spectrometry (GC-MS): Major peaks observed at m/z 234, 236, and 149.[3]

-

Infrared (IR) Spectroscopy: FTIR spectral data available.[3]

Synthesis of this compound

The synthesis of this compound on an industrial scale often involves multi-step processes that aim for high purity and yield while managing the challenges associated with handling halogenated compounds. While specific, detailed protocols are often proprietary, patent literature outlines general strategies. One common approach involves the chlorination of a fluorinated benzene precursor followed by a fluorination step.

A generalized synthetic pathway can be visualized as a two-stage process:

Caption: Generalized synthetic workflow for this compound.

It is crucial to note that such processes can lead to isomer mixtures, and the handling of persistent organic pollutants like hexachlorobenzene, which may be a starting material or byproduct, requires stringent control measures.[1]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of chemical reactivity for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of both fluorine and chlorine atoms render the benzene ring highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Caption: The addition-elimination mechanism of SNAr.

Regioselectivity: Chlorine vs. Fluorine as a Leaving Group

A critical consideration in the SNAr reactions of this compound is the regioselectivity of the substitution. The question of whether a chlorine or a fluorine atom is preferentially displaced is governed by a balance of two key factors:

-

Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, which would suggest that chloride is a better leaving group.

-

Inductive Effect: Fluorine is the most electronegative element, and its strong inductive effect makes the carbon atom to which it is attached more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex.

In many SNAr reactions on highly activated aromatic systems, the rate-determining step is the initial nucleophilic attack. Therefore, the stabilization of the Meisenheimer complex often plays a more dominant role than the leaving group's ability to depart. Consequently, it is plausible that fluorine could be the preferred leaving group in certain reactions of this compound due to its superior ability to stabilize the anionic intermediate. However, the specific outcome will be highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions with Various Nucleophiles

The versatility of this compound as a synthetic building block stems from its reactivity with a broad spectrum of nucleophiles.

O-Nucleophiles (e.g., Alkoxides)

Reactions with alkoxides, such as sodium methoxide, are expected to proceed readily to yield the corresponding ether derivatives. The high symmetry of the starting material means that monosubstitution will lead to a single product, regardless of which halogen is displaced.

Illustrative Protocol: Synthesis of a Monomethoxy Derivative

-

Disclaimer: This is a generalized protocol and may require optimization.

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF).

-

Add a solution of sodium methoxide (1.0-1.2 eq.) in anhydrous methanol dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Nucleophiles (e.g., Amines)

Primary and secondary amines are effective nucleophiles for SNAr reactions with this compound, leading to the formation of substituted anilines. These reactions are foundational for the synthesis of various biologically active molecules.

S-Nucleophiles (e.g., Thiolates)

Thiolates are excellent nucleophiles and are expected to react efficiently to form thioethers. These reactions are often rapid and high-yielding.

Applications in Synthesis

The unique reactivity of this compound makes it a valuable precursor for a range of advanced materials and complex organic molecules.

Agrochemicals

The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals, often leading to enhanced efficacy and metabolic stability. This compound serves as a versatile scaffold for the synthesis of novel pesticides and herbicides.[1]

Porous Organic Polymers (POPs)

The trifunctional nature of this compound, assuming stepwise substitution of three halogen atoms is possible, makes it an attractive monomer for the synthesis of porous organic polymers (POPs). These materials are characterized by high surface areas, tunable porosity, and excellent stability, with potential applications in gas storage, separation, and catalysis.[2] The rigid aromatic core of the monomer contributes to the formation of robust, microporous networks.

Caption: Schematic representation of the synthesis of a porous organic polymer.

Conclusion and Future Outlook

This compound is a potent and versatile building block in organic synthesis, with its reactivity dominated by nucleophilic aromatic substitution. While the general principles of its reactivity are well-understood, further research is warranted to fully elucidate the subtle factors governing the regioselectivity of substitution with a diverse array of nucleophiles. A more detailed experimental investigation into the stepwise substitution of the halogen atoms would unlock its full potential for the rational design of complex molecules and advanced materials. As the demand for sophisticated organic molecules continues to grow, the strategic application of highly functionalized intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

Technical Guide: Safety and Handling of 1,3,5-Trichloro-2,4,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical.

Introduction

1,3,5-Trichloro-2,4,6-trifluorobenzene (CAS No. 319-88-0) is a halogenated aromatic compound. Its unique symmetrical structure, with alternating chlorine and fluorine atoms on the benzene ring, imparts specific chemical properties that make it a valuable intermediate in various fields of advanced organic synthesis. This includes its use as a building block for active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. A thorough understanding of its safety profile and handling requirements is crucial for its safe application in research and development.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆Cl₃F₃ | PubChem[1] |

| Molecular Weight | 235.418 g/mol | Chemsrc[2], PubChem[1] |

| Appearance | White crystalline powder | ChemicalBook[3] |

| Melting Point | 62-64 °C | Chemsrc[2], ChemicalBook[3] |

| Boiling Point | 79.5 °C @ 12 mm Hg | Chemsrc[2], ChemicalBook[3] |

| Density | 1.706 g/cm³ | Chemsrc[2], ChemicalBook[3] |

| Flash Point | 216 °F (102.2 °C) | ChemicalBook[3] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and acetone. | Guidechem |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Source: Fisher Scientific[4], PubChem[1]

The following diagram illustrates the GHS hazard pictograms and signal word associated with this compound.

Toxicological Information

Detailed toxicological studies specifically for this compound are limited in publicly available literature. Much of the available data is for other trichlorobenzene isomers.

Acute Toxicity:

-

No acute toxicity information is available for this specific product.[4] The toxicological properties have not been fully investigated.[4]

-

An inhalation study in rats reported the lowest published toxic concentration (TCLo) as 380 ppm for a 2-day intermittent exposure.[2]

-

Toxic effects observed in the rat study included fatty liver degeneration and changes in urine composition, which in some cases led to death.[2]

Carcinogenicity:

-